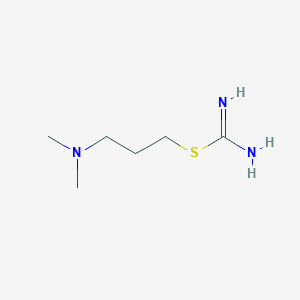

Dimaprit

Beschreibung

Role of Histamine (B1213489) and its Receptors in Biological Systems

Histamine is a key mediator in various physiological and pathophysiological conditions. sigmaaldrich.com It is stored predominantly in mast cells and basophils in peripheral tissues and released during allergic reactions, contributing to symptoms in the skin and airways. sigmaaldrich.com In the gastric mucosa, histamine release stimulated by gastrin is crucial for the physiological process of gastric acid secretion by parietal cells. sigmaaldrich.com In the central nervous system (CNS), histamine acts as a neurotransmitter, synthesized in hypothalamic neurons and projecting to various brain areas, influencing sleep-wake cycles, food intake, cardiovascular control, and cognitive functions like learning and memory. sigmaaldrich.com

Histamine exerts its effects by binding to four distinct G protein-coupled receptor subtypes: H1, H2, H3, and H4. sigmaaldrich.comwikipedia.org Each receptor subtype has a unique distribution and mediates different cellular responses. H1 receptors are primarily involved in allergic responses, smooth muscle contraction, and increased vascular permeability. wikipedia.orgnews-medical.net H2 receptors are predominantly found in gastric parietal cells, the heart, and to some extent, in immune cells and vascular smooth muscle, mediating gastric acid secretion, vasodilation, and influencing immune cell function. wikipedia.orgnews-medical.netnih.gov H3 receptors are mainly located in the CNS, acting as modulators of neurotransmitter release. sigmaaldrich.comwikipedia.orgnih.gov H4 receptors are found on immune cells and are involved in immune responses and inflammation. sigmaaldrich.comfrontiersin.org

Dimaprit as a Selective Histamine H2 Receptor Agonist in Research

This compound (S-[3-(N,N-dimethylamino)propyl]isothiourea) is a synthetic compound recognized for its high selectivity as an agonist for the histamine H2 receptor. tocris.comwikipedia.orgmedchemexpress.com This selectivity makes this compound an invaluable pharmacological tool for researchers aiming to isolate and study the specific functions mediated by the H2 receptor subtype, distinguishing them from effects mediated by H1, H3, or H4 receptors. medchemexpress.com

Research has demonstrated this compound's selective activity across various biological systems. In vitro studies have shown that this compound exhibits significant activity at H2 receptors, such as on the guinea-pig right atrium, while having negligible activity at H1 receptors. medchemexpress.com Studies investigating gastric acid secretion in animal models like rats, dogs, and cats have shown that this compound stimulates this process, mimicking the effect of histamine via H2 receptor activation. medchemexpress.com Furthermore, this compound has been utilized to investigate H2 receptor-mediated effects in other tissues, including its role in vasodilation in the cat and its effects on lung parenchyma relaxation in guinea pigs. medchemexpress.comnih.gov Its use has also extended to studies on the human ocular surface, where it produced vasodilation blocked by an H2 antagonist but not an H1 antagonist, indicating the presence of H2 receptors in this tissue. nih.gov

Beyond its direct agonistic effects, this compound has been instrumental in elucidating downstream signaling pathways linked to H2 receptor activation. Studies have shown that this compound can activate extracellular signal-regulated kinases (ERK1/2) in a dynamin-dependent manner, suggesting a link between H2 receptor activation, receptor internalization, and downstream signaling cascades. nih.gov this compound has also been used to study the influence of H2 receptor activation on cytokine production, demonstrating its ability to mimic histamine's effect in suppressing IL-12 and stimulating IL-10 production in human whole blood. aai.org

The selectivity of this compound allows researchers to probe specific H2 receptor functions. For instance, studies in rats have used this compound to investigate the possible inhibitory role of H2 receptors in the control of basal thyroid-stimulating hormone (TSH) secretion. nih.gov In the CNS, this compound has been used to show that histamine's excitatory effect on lateral vestibular nucleus neurons is mediated solely by H2 receptors. frontiersin.org

Data from research using this compound highlights its utility in characterizing H2 receptor-mediated responses across different tissues and species.

| Biological System/Tissue | Observed Effect of this compound (H2 Agonist) | Relevant Findings | Source |

| Rat uterus | ~17.5% activity of histamine at H2 receptors | Selective H2 activity demonstrated in vitro. | medchemexpress.com |

| Guinea-pig right atrium | ~71% activity of histamine at H2 receptors, similar maximal response | Selective H2 activity demonstrated in vitro. | medchemexpress.com |

| Rat, dog, and cat gastric acid secretion | Stimulated gastric acid secretion (activity varied by species) | Mimics histamine's effect via H2 receptor activation. | medchemexpress.com |

| Cat cardiovascular system | Depressor and vasodilator effects (18-20% of histamine's H2 activity) | Demonstrates H2 receptor specificity in cardiovascular responses. | medchemexpress.com |

| Guinea-pig lung parenchyma | Dose-dependent relaxation of contracted strips | Mediated by H2 receptors, blocked by H2 antagonists. | nih.gov |

| Human ocular surface | Vasodilation without itch | Effect blocked by H2 antagonist (cimetidine), not H1 antagonist (antazoline), indicating H2 receptors present. | nih.gov |

| Human whole blood (monocytes) | Dose-dependent suppression of LPS-induced IL-12, potentiation of IL-10 | Mimics histamine's effect, indicating H2 receptor involvement in cytokine modulation. | aai.org |

| Rat lateral vestibular nucleus | Significant excitatory response on neurons | Effect blocked by H2 antagonist (ranitidine), mimicked by this compound, indicating sole H2 mediation. | frontiersin.org |

| Rat TSH secretion | Dose-related decrease in serum TSH basal levels | Effect blocked by H2 antagonist (cimetidine), suggesting inhibitory role of H2 receptors. | nih.gov |

Historical Context of this compound's Development as a Pharmacological Tool

The development of selective pharmacological tools has been crucial for understanding the distinct roles of histamine receptor subtypes. Following the initial discovery of 'antihistamines' (now known as H1-receptor antagonists), a major breakthrough in histamine pharmacology was the identification of H2-receptor antagonists. biologists.com This paved the way for the development of compounds that could selectively target H2 receptors, either as antagonists (like cimetidine (B194882) and ranitidine (B14927), which became important drugs for treating conditions like peptic ulcers and GERD) or as agonists for research purposes. wikipedia.orgnih.govuni-regensburg.de

This compound emerged in this context as researchers sought to develop highly specific agonists for each histamine receptor subtype to be used as probes in pharmacological studies. The synthesis and characterization of this compound, described in publications from the late 1970s, established it as a highly specific H2-receptor agonist. tocris.commedchemexpress.com This specificity, particularly its low activity at H1 receptors, made it a valuable compound for researchers to differentiate H2-mediated effects from those mediated by other histamine receptor subtypes. medchemexpress.com Its introduction provided a means to selectively activate H2 receptors in various experimental settings, contributing significantly to the understanding of H2 receptor pharmacology and its diverse physiological roles. The development of this compound, alongside other selective agonists and antagonists for the different histamine receptors, has been fundamental in advancing the field of histamine receptor research. biologists.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(dimethylamino)propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-9(2)4-3-5-10-6(7)8/h3-5H2,1-2H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHQOJYVQUNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23256-33-9 (di-hydrochloride) | |

| Record name | Dimaprit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037154 | |

| Record name | Dimaprit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65119-89-3 | |

| Record name | 3-(Dimethylamino)propyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimaprit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimaprit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMAPRIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ699148P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Affinity

Histamine (B1213489) H2 Receptor Agonism

Dimaprit functions as an agonist at histamine H2 receptors, meaning it binds to and activates these receptors, mimicking the effects of endogenous histamine. wikipedia.orgrndsystems.comnih.gov

Receptor Binding Kinetics and Equilibrium Dissociation Constants

Studies investigating the binding kinetics of H2 receptor ligands have provided insights into this compound's interaction with the receptor. While specific detailed binding kinetics for this compound were not prominently found in the search results, research on other H2 agonists and antagonists using radioligand binding assays, such as with [³H]-tiotidine or ¹²⁵I-APT, has established methodologies for determining equilibrium dissociation constants (Kd values) for H2 receptor ligands. nih.govnih.govpnas.org These studies indicate that calculated dissociation constants can be similar to Ki values obtained from radioligand binding studies. nih.gov

Agonist Potency and Efficacy Relative to Endogenous Ligands and Other Agonists

This compound is considered a potent and selective H2 receptor agonist. rndsystems.com Its potency and efficacy have been compared to histamine and other H2 agonists in various biological systems. In the guinea-pig isolated right atrium, which is a model for studying H2 receptor-mediated chronotropic effects, the order of potency for H2-agonists was found to be impromidine (B1671804) >> histamine > this compound > 4-methylhistamine (B1206604). nih.govsci-hub.se However, the order of relative efficacy in this tissue was different: 4-methylhistamine > this compound > histamine > impromidine, indicating that histamine, the natural agonist, was not the most efficacious. nih.govsci-hub.se this compound has been shown to produce very similar responses to histamine in the isolated working heart of the guinea-pig, affecting parameters like sinus rate, left intraventricular pressure, and coronary flow. nih.gov In studies on chick cerebral cortex, the rank order of potency for stimulating cAMP production, an H2 receptor-mediated effect, showed histamine ≥ 4-methylhistamine >> amthamine, this compound. nih.gov this compound is described as being almost as active as histamine at the H2 receptor. tocris.com

Receptor Reserve Analysis in H2 Receptor Systems

Receptor reserve refers to the phenomenon where a maximal biological response can be elicited by an agonist at receptor occupancy levels below 100%. Analysis of receptor reserve for H2 agonists has been conducted in various tissues. In the spontaneously beating guinea-pig right atrium, there was found to be receptor reserve for histamine but virtually no receptor reserve for this compound. nih.gov This suggests that in this specific tissue, a higher proportion of H2 receptors need to be occupied by this compound compared to histamine to achieve a maximal response. The presence or absence of receptor reserve can influence the observed effects of antagonists, particularly their ability to depress the maximal response of an agonist. nih.govnih.gov

Receptor Selectivity Profiles

A key characteristic of this compound is its selectivity for the histamine H2 receptor over other histamine receptor subtypes. wikipedia.orgrndsystems.comtocris.com

Characterization of Selectivity Over Histamine H1 Receptors

This compound demonstrates significant selectivity for H2 receptors compared to H1 receptors. It is reported to have hardly any H1 receptor activity tocris.com and less than 0.0001% of the activity of histamine on H1-receptors. medchemexpress.com Studies using selective H1 receptor antagonists, such as mepyramine, have shown little effect on the responses mediated by this compound, further supporting its low affinity for the H1 receptor. nih.gov

Characterization of Selectivity Over Histamine H3 Receptors

While primarily known as an H2 selective agonist, this compound has also been characterized for its activity at histamine H3 receptors. Some research indicates that this compound can act as a moderate H3 receptor antagonist. tocris.com However, other studies investigating H3 receptor-mediated effects, such as the suppression of inhibitory synaptic transmission in guinea-pig small intestine, found that this compound did not mimic the effects of a selective H3 receptor agonist, while an H3 antagonist blocked the effects of histamine. capes.gov.br This suggests that this compound's activity at H3 receptors is less pronounced or different in nature compared to its agonism at H2 receptors. This compound has also been used as a low-affinity ligand in the development of novel, potent, and selective non-imidazole histamine H3 receptor antagonists. capes.gov.br

Characterization of Selectivity Over Histamine H4 Receptors

While initially considered a selective H2 agonist, later studies demonstrated that this compound also acts as an agonist at the histamine H4 receptor. imrpress.comresearchgate.net Research comparing the pharmacological profiles of different histamine receptor ligands indicates that this compound shows activity on all known histamine receptor subtypes (H1-H4). imrpress.com For instance, one study noted that while certain H4 receptor agonists like VUF 8430 and agmatine (B1664431) were inactive at H1 and H2 receptors, 4-methylhistamine was as active as histamine at H2 receptors, and this compound was recognized as a dual agonist acting on both H2 and H4 receptors. researchgate.netnih.gov The affinity of this compound for the H4 receptor has been reported, with one study mentioning a modest affinity for the H4 receptor with a KD of 377 nM. acs.org Compared to its potent agonism at H2 receptors, its affinity and efficacy at the H4 receptor may be lower, contributing to its characterization as primarily an H2 agonist with additional H4 activity.

Non-Histaminergic Receptor and Enzyme Interactions

Beyond its interactions with histamine receptors, this compound has been shown to interact with other enzymes, notably inhibiting neuronal nitric oxide synthase (nNOS). nih.govnih.gov

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound has been found to inhibit neuronal nitric oxide synthase (nNOS) in a concentration-dependent manner. nih.govnih.gov Studies using in vitro assays measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline have determined the inhibitory potency of this compound on rat brain nNOS. nih.govnih.gov this compound inhibits rat brain nNOS with an IC₅₀ value of 49 ± 14 µM. nih.govnih.govamanote.com This inhibitory activity occurs in a similar concentration range as its H2-agonist and H3-agonist activity. nih.govnih.gov Structural modifications of this compound have shown that removing one or both methyl groups from the non-isothiourea nitrogen can improve nNOS inhibitory properties. nih.govnih.gov For example, aminopropylisothiourea, a this compound analogue, showed higher potency with an IC₅₀ of 4.1 ± 0.9 µM, followed by methylaminopropylisothiourea with an IC₅₀ of 7.6 µM. nih.govnih.gov However, the observed effects of these analogues might be due to rearrangement products formed in aqueous solutions. nih.govnih.gov

Table 1: Inhibition of Rat Brain nNOS by this compound and Analogues

| Compound | IC₅₀ (µM) |

| This compound | 49 ± 14 |

| Aminopropylisothiourea | 4.1 ± 0.9 |

| Methylaminopropylisothiourea | 7.6 |

Other Off-Target Binding or Activity Assessments

Research has explored other potential off-target interactions of this compound. In studies investigating its effects on the central nervous system, particularly in urethane-anesthetized rats, intracerebroventricular administration of this compound decreased the depth of anesthesia and produced analeptic effects. nih.gov Interestingly, these analeptic effects were not shared by the potent H2-receptor agonist impromidine, suggesting that these effects might not be mediated solely by H2 receptors. nih.gov While metiamide (B374674), an H2 antagonist, antagonized the protection against urethane (B1682113) toxicity, this was suggested to be due to a non-specific interaction rather than H2 receptor mediation. nih.gov

In studies examining interactions with the somatostatinergic system in the rat frontoparietal cortex, this compound administration increased the number of somatostatin (B550006) receptors without altering the affinity constant. nih.gov This effect was prevented by pretreatment with the H2 antagonist cimetidine (B194882), suggesting an H2-histaminergic system involvement in this modulation. nih.gov In vitro addition of this compound did not significantly affect somatostatin binding characteristics. nih.gov

Furthermore, studies on dog pancreatic duct epithelial cells in Ussing chambers showed that this compound did not stimulate a short-circuit current increase and appeared to partially inhibit the subsequent secretory response to histamine. physiology.org This inhibitory effect of this compound was resistant to cimetidine, suggesting it was likely not mediated through H2 receptors in this context. physiology.org

This compound has also been examined for its effects on neurotransmitter systems like noradrenaline and serotonin (B10506) in the rat brain. nih.gov Administration of this compound into the lateral brain ventricle decreased hypothalamal noradrenaline and increased levels of 3-methoxy-4-hydroxyphenylglycol, similar to the effects of 4-methylhistamine and histamine. nih.gov However, this compound had a negligible effect on the serotonin system, unlike 4-methylhistamine and histamine which decreased serotonin and increased 5-hydroxyindoleacetic acid. nih.gov

Table 2: Effects of this compound on Neurotransmitter Systems in Rat Brain

| Neurotransmitter | Effect of this compound Administration (Intracerebroventricular) | Comparison with 4-Methylhistamine/Histamine |

| Noradrenaline | Decreased hypothalamal levels, increased MHPG levels. nih.gov | Qualitatively similar effects. nih.gov |

| Serotonin | Negligible effect. nih.gov | Decreased levels, increased 5-HIAA. nih.gov |

These findings collectively indicate that while this compound is primarily known for its H2 receptor agonism, it possesses a broader pharmacological profile including activity at other histamine receptor subtypes and inhibitory effects on nNOS, as well as other interactions that are not fully mediated by H2 receptors.

Molecular and Cellular Mechanisms of Action

Signal Transduction Pathways Mediated by Histamine (B1213489) H2 Receptors

Activation of H2 receptors by agonists such as dimaprit predominantly triggers signaling pathways involving adenylyl cyclase and, in certain cellular contexts, leads to an increase in intracellular calcium levels aai.orgtandfonline.comtandfonline.comnih.gov.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Generation

A primary signaling route mediated by H2 receptors is the activation of adenylyl cyclase (AC) aai.orgnih.govfrontiersin.orgfrontiersin.org. H2Rs are typically coupled to stimulatory G proteins (Gs) nih.govfrontiersin.orgfrontiersin.org. Upon this compound binding, the activated H2R interacts with Gs proteins, leading to the dissociation of the Gs complex. The released Gsα subunit then stimulates adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) nih.govfrontiersin.orgfrontiersin.orgwikipedia.org. This resulting increase in the intracellular concentration of cAMP is a major downstream consequence of H2R activation aai.orgtandfonline.comnih.govfrontiersin.orgfishersci.ca.

Studies utilizing various cell lines, including human embryonic kidney (HEK) cells engineered to express H2Rs and human promyelocytic leukemia (HL-60) cells, have demonstrated the effectiveness of this compound in elevating intracellular cAMP levels aai.orgtandfonline.comtandfonline.comnih.govnih.gov. In HL-60 cells, treatment with this compound resulted in substantial increases in cAMP levels nih.gov. The potency of this compound in stimulating cAMP production can be comparable to that of the endogenous ligand, histamine, in specific experimental systems aai.orgtandfonline.comtandfonline.com.

Intracellular Calcium ([Ca2+]i) Mobilization Pathways

Although the canonical coupling of H2Rs is to Gs and the adenylyl cyclase/cAMP pathway, activation of H2Rs can also induce an increase in intracellular calcium concentration ([Ca2+]i) in some cell types aai.orgtandfonline.comtandfonline.comnih.govphysiology.org. This calcium mobilization appears to proceed through mechanisms distinct from the typical H1 receptor-mediated pathway, which involves phosphatidylinositol hydrolysis aai.orgphysiology.org.

Research conducted in human HL-60 cells indicated that this compound increases [Ca2+]i, primarily through calcium influx from the extracellular environment rather than the release of calcium from intracellular stores aai.org. This H2R-mediated calcium influx may be associated with the activation of nonselective cation channels aai.org. The precise molecular mechanism by which H2Rs couple to calcium mobilization is not yet fully elucidated but may involve separate G protein-dependent pathways independent of Gs coupling physiology.org.

Differential Activation and Potency of Dual Signaling Responses

Studies have highlighted that H2 receptors can activate the adenylyl cyclase/cAMP and intracellular calcium pathways with differential efficacy and potency, and the effectiveness of agonists like this compound can vary between these two signaling routes tandfonline.comtandfonline.comnih.gov. In HEK cells expressing human H2Rs, both histamine and this compound were shown to increase cAMP formation and [Ca2+]i tandfonline.comtandfonline.comnih.gov. However, in cells with relatively high levels of H2R expression, histamine and this compound exhibited significantly higher potency in stimulating cAMP responses compared to their effects on increasing [Ca2+]i tandfonline.comtandfonline.comnih.gov.

For example, in HEK cells expressing high levels of H2R (Bmax = 26 pmol/mg protein), this compound demonstrated a pEC50 value of 7.72 for stimulating cAMP production, which was considerably higher than its pEC50 of 4.91 for increasing [Ca2+]i tandfonline.comtandfonline.comnih.gov. This suggests an approximately 1000-fold greater potency for this compound in stimulating cAMP generation compared to calcium mobilization in this specific cellular context tandfonline.comtandfonline.comnih.gov.

Furthermore, the density of H2 receptors can influence the behavior of the agonist. At lower H2R densities, this compound has been observed to function as a partial agonist for the [Ca2+]i response, while maintaining its full agonist activity for the cAMP response tandfonline.comtandfonline.comnih.gov. This observed differential potency and efficacy in activating these dual signaling pathways may contribute to the diverse physiological outcomes mediated by H2 receptors tandfonline.comnih.govphysiology.org.

Downstream Cellular Signaling Cascade Modulation

The elevation of intracellular cAMP levels induced by H2R activation through this compound leads to the modulation of downstream signaling cascades, most notably involving Protein Kinase A (PKA) and the CREB signaling pathway aginganddisease.orgnih.govfrontiersin.orgfrontiersin.org.

Protein Kinase A (PKA) Activation

Cyclic AMP serves as a crucial second messenger that primarily exerts its effects by activating Protein Kinase A (PKA) nih.govfrontiersin.orgfrontiersin.orgfishersci.ca. PKA is a holoenzyme that undergoes a conformational change upon binding of cAMP, resulting in the dissociation and activation of its catalytic subunits fishersci.ca. These activated catalytic subunits then phosphorylate a variety of target proteins, thereby modulating their activity and mediating diverse cellular responses nih.govfrontiersin.orgfrontiersin.org. Since this compound increases intracellular cAMP via H2R activation, it consequently leads to the activation of PKA nih.govfrontiersin.orgfrontiersin.org. This activation of PKA is a critical step in the signal transduction pathway initiated by this compound binding to H2 receptors nih.govfrontiersin.orgfrontiersin.org.

CREB Signaling Pathway Engagement

Protein Kinase A, once activated by the this compound-induced increase in cAMP, can phosphorylate and activate the cAMP response element-binding protein (CREB) aginganddisease.orgresearchgate.netresearchgate.netuio.no. CREB is a transcription factor that, upon phosphorylation, can bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes aginganddisease.orgresearchgate.netresearchgate.net. This binding can lead to the modulation of gene transcription, influencing the expression of proteins involved in a wide array of cellular processes aginganddisease.orgresearchgate.net.

Studies, particularly in the context of microglial signaling, have demonstrated that this compound, acting through the H2R-coupled cAMP/PKA pathway, engages the CREB signaling cascade aginganddisease.org. Inhibition of key components within this pathway, such as PKA or CREB, has been shown to abolish effects mediated by this compound aginganddisease.org. This underscores the significance of the cAMP/PKA/CREB axis as a crucial downstream effector pathway activated by this compound binding to H2 receptors aginganddisease.org.

p38β Signaling Pathway Modulation

Research indicates that this compound can influence the p38β signaling pathway. The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ. frontiersin.orgmdpi.comcsic.es p38β (MAPK11) is expressed in various tissues, including the brain. mdpi.com

Studies, particularly in the context of microglial activation and neuroinflammation, have suggested a link between this compound, H2R activation, and the p38β pathway. For instance, in lipopolysaccharide (LPS)-treated mice, this compound's effects on inhibiting microglial activation and pro-inflammatory cytokine production were found to involve the cAMP/PKA/p38β/CREB signaling pathway, which is coupled to the H2 receptor on microglia. aginganddisease.org This suggests that this compound, by activating H2Rs, can trigger a cascade involving cAMP, PKA, and p38β, ultimately influencing downstream targets like CREB. aginganddisease.org

Experimental data using antagonists for components of this pathway, such as the p38 inhibitor SB 203580, have shown that these inhibitors can block the effects of this compound on microglia, further supporting the involvement of p38β in its mechanism of action in this context. aginganddisease.org

Interactions with MAPK Signaling Pathways

The MAPK signaling pathways are crucial cascades involved in diverse cellular functions, including proliferation, differentiation, migration, stress responses, and inflammation. frontiersin.orgmdpi.comyoutube.com These pathways typically involve a series of kinases, including ERK1/2, JNKs, and p38 proteins, which are activated by specific upstream kinases. kegg.jp

While this compound is primarily known as an H2R agonist, its interactions with broader MAPK signaling pathways have been explored. Research has investigated the effects of histamine receptor activation, including by agonists like this compound, on MAPK pathways such as p38, ERK, and JNK. nih.gov

Studies examining the impact of histamine receptor signaling in inflammatory contexts, such as inflammation-associated colonic tumorigenesis, have provided insights. For example, experiments in myeloid cells have indicated that while histamine can promote ERK phosphorylation through H1 receptor activation, H2 receptor signaling can suppress MAPK signaling pathways induced by H1 receptor activation. nih.gov Although the specific role of this compound in directly modulating all MAPK pathways (ERK, JNK, and p38 isoforms) is an area of ongoing research, its action as an H2R agonist suggests it can indirectly influence these pathways through the downstream effects of H2R activation, such as the cAMP/PKA cascade, which can crosstalk with MAPK pathways. frontiersin.orgaginganddisease.orgmdpi.com

Further detailed research findings are needed to fully elucidate the extent and specificity of this compound's interactions with the various components of the MAPK signaling network beyond the p38β pathway.

In Vitro Studies on Cellular and Molecular Responses

Immunomodulatory Effects on Immune Cells

Regulation of Lymphocyte Responsiveness

Dimaprit has been shown to influence the responsiveness of lymphocytes, a key component of the adaptive immune system. nih.gov

Effects on T-Cell Mitogen-Induced Proliferation

Studies have investigated the impact of this compound on the proliferation of T-cells stimulated by mitogens like Concanavalin A (Con A). This compound at concentrations of 10-5 and 10-4 M was found to increase the response of rat spleen cells to Con A in vitro. nih.gov However, higher concentrations exhibited cytotoxicity. nih.gov In human peripheral blood lymphocytes (HPBL), this compound, along with other H2 receptor agonists, inhibited proliferation induced by phytohaemagglutinin (PHA), particularly at low PHA concentrations. capes.gov.br This inhibitory effect on HPBL proliferation induced by histamine (B1213489) was reversed by the H2 antagonist cimetidine (B194882). capes.gov.br Conversely, in mouse T cells activated against a myelin proteolipid protein peptide, this compound was found to inhibit proliferation, mimicking the effect of histamine and the H1 receptor agonist HTMT. aini.itnih.gov This inhibition was associated with reduced activation of ERK1/2 kinase and increased levels of the cell cycle inhibitor p27Kip-1. aini.itnih.gov

Modulation of T-Suppressor Cell Activity

This compound appears to influence the activity of T-suppressor cells. The enhanced response of rat spleen cells to Con A observed with this compound was suggested to be linked to an inhibitory effect on T-suppressor cell activity. nih.gov Furthermore, in vitro studies using mouse spleen cells demonstrated that this compound tended to activate suppressor cells. nih.govpnas.org Gel filtration of supernatants from human mononuclear cells stimulated with this compound resulted in fractions (25–40,000 Mr) that suppressed lymphocyte proliferation, similar to those obtained with histamine or Con A stimulation, providing indirect evidence that this compound can trigger the elaboration of suppressor molecules by T lymphocytes. capes.gov.br this compound at 10-5 mol/l also suppressed the generation of secondary cytotoxic T-lymphocyte (CTL) responses in vitro towards allogeneic mastocytoma cells, an effect abrogated by H2 antagonists like cimetidine and mifentidine, suggesting modulation of CTL differentiation via H2 receptors. nih.gov

Enhancement of Natural Killer (NK) Cell Cytotoxic Activity

This compound, as a histamine H2-receptor agonist, has been shown to enhance the spontaneous cytotoxic activity of human natural killer (NK) cells in vitro. nih.govnih.gov This enhancement was dose-dependent and observed in the presence of monocytes. nih.gov The effect was mimicked by this compound but not by N-methylthis compound, a related compound, and was antagonized by H2-receptor antagonists cimetidine and ranitidine (B14927), indicating H2-receptor mediation. nih.gov

Inhibition of Histamine Release from Mast Cells

This compound has been shown to inhibit histamine release from mast cells in vitro. In isolated peritoneal mast cells from rats, this compound at concentrations of 6 and 60 µM significantly inhibited anaphylactic histamine release induced by A. suum extract. caymanchem.comnih.govjst.go.jp This inhibition was time-dependent. nih.govjst.go.jp Interestingly, this effect was not reversed by the H1 antagonist mepyramine or the H2 antagonist cimetidine. caymanchem.comnih.govjst.go.jp However, the H3-selective antagonist thioperamide (B1682323) dose-dependently restored the diminished release, suggesting that the inhibition might involve stimulation of H3-like receptors or H3-subtype receptors distinct from brain H3 receptors, pointing towards a potential role in negative feedback regulation of histamine release. nih.govjst.go.jp While inhibition of histamine release by this compound was observed in mast cells and basophils from rats, guinea pigs, and humans, the relationship to H2-receptor occupancy was questioned in a species comparison study, and no evidence for H2-receptors on rat mast cells was obtained in that specific study. nih.gov

Regulation of Pro-inflammatory Cytokine Production

This compound's influence on pro-inflammatory cytokine production has also been investigated in vitro. In human whole blood stimulated with lipopolysaccharide (LPS), this compound induced a dose-dependent inhibition of IL-12 production and a potentiation of IL-10 production, mimicking the effects of histamine. aai.org This suggests that this compound, via H2 receptor activation, can modulate the balance between pro- and anti-inflammatory cytokines. aai.org However, in studies using bone marrow-derived dendritic cells (BM-DCs), this compound did not affect the expression of TNF-α and IL-6, suggesting that in this specific cell type, H1R-mediated signaling might be more specifically involved in pro-inflammatory cytokine production. karger.comkarger.com this compound has also been shown to inhibit IFN-γ production in mouse T cells activated against a myelin peptide. aini.itnih.gov

Suppression of Tumor Necrosis Factor-alpha (TNF-α) Production in Macrophages and Monocytes

This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in isolated macrophages and monocytes. In vitro experiments using mouse peritoneal macrophages and human peripheral blood monocytes stimulated with lipopolysaccharide (LPS) demonstrated that this compound dose-dependently suppressed TNF-α production. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound in these studies was reported to be 1 μM. nih.gov This inhibitory effect was reversed by cimetidine, a histamine H₂ receptor antagonist, suggesting mediation through the H₂ receptor. nih.gov Furthermore, this compound was found to dose-dependently suppress TNF-α mRNA levels in human peripheral blood monocytes. nih.gov These findings indicate that activation of the histamine H₂ receptor can downregulate TNF-α production in these immune cell types. nih.gov

Promotion of Interleukin-10 (IL-10) Production

In addition to suppressing pro-inflammatory cytokines, this compound has been observed to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Studies in human whole blood demonstrated that increasing concentrations of this compound induced a dose-dependent potentiation of LPS-induced IL-10 production. aai.orgresearchgate.net This effect mirrored the action of histamine on IL-10 production and was reversed by the H₂ receptor antagonist cimetidine, further supporting the involvement of the H₂ receptor. aai.orgresearchgate.net Similar modulatory effects of histamine on IL-10 production, reversible by cimetidine, were observed in peripheral blood mononuclear cells (PBMC) and isolated monocytes stimulated by Staphylococcus aureus Cowan strain 1 and LPS, respectively. researchgate.net Activation of H₂ receptors on peripheral monocytes and subsequent elevation of cAMP levels are suggested mechanisms by which histamine, and presumably this compound, stimulates IL-10 secretion. researchgate.net Studies in microglia from LPS-treated mice also showed that this compound (100 nM) enhanced IL-10 production, an effect inhibited by ranitidine, another H₂ receptor antagonist. aginganddisease.org This highlights the critical involvement of the H₂ receptor in modulating histamine's effect on IL-10 production in microglia. aginganddisease.org

Effects on Cell Growth and Differentiation

This compound has demonstrated various effects on cell growth and differentiation in different in vitro models, including inhibition of proliferation in certain cell types and modulation of differentiation processes.

Inhibition of Cellular Proliferation and DNA Synthesis (e.g., 3H-thymidine incorporation)

This compound has been shown to inhibit cellular proliferation in various cell types. In tumor cell cultures (at 10⁻⁴ M), this compound inhibited the incorporation of ³H-thymidine, a measure of DNA synthesis and proliferation, while embryonic cell cultures were unaffected. nih.gov This suggests a selective effect on tumor cells. nih.gov The antiproliferative effect in tumor cells is likely independent of the H₂ receptor, as histamine and impromidine (B1671804), another H₂ agonist, did not have the same effect on these cultures. nih.gov

In human peripheral blood lymphocytes (HPBL) stimulated with phytohaemagglutinin (PHA), this compound inhibited proliferation. capes.gov.br This inhibition was detected at low concentrations of PHA and was reversed by the H₂ antagonist cimetidine, suggesting an H₂ receptor-mediated effect in lymphocytes. capes.gov.br

Studies on the human pancreatic cancer cell line PANC-1 showed that this compound, as a specific H₂ agonist, corroborated the antiproliferative effect induced by histamine via the H₂ receptor. iiarjournals.org This was evidenced by a significant time-dependent decrease in the cell population growth rate and a lower expression of PCNA protein, a marker of proliferation. iiarjournals.org The antiproliferative effect in PANC-1 cells was associated with an accumulation of cells in the G0/G1 phase of the cell cycle. iiarjournals.org

However, some studies suggest that the antiproliferative effects of histamine and related compounds, including this compound, on lymphocyte proliferation may not be solely mediated via conventional H₁ or H₂ receptors. nih.gov While this compound had a profound inhibitory effect on proliferation in one study, northis compound, with little H₂ agonist activity, was more active, and impromidine, a potent H₂ agonist, failed to produce such inhibition. nih.gov The effects of this compound were not reversed by cimetidine or metiamide (B374674) in this specific lymphocyte study. nih.gov

Modulation of Tumor Cell Growth in Cell Cultures

Beyond inhibiting proliferation, this compound has shown modulation of tumor cell growth in cell cultures. In human melanoma cell lines, this compound and its derivatives decreased tyrosinase activity in amelanotic human melanoma cell line MM96E and inhibited the expression of a melanosomal antigen. nih.gov Loss of tyrosinase activity was preventable by H₂ antagonists cimetidine and ranitidine, indicating H₂ receptor mediation of this effect. nih.gov While a constitutively pigmented melanoma cell line (MM418) was more resistant, prolonged exposure to a this compound derivative caused decreased tyrosinase activity and subsequent depigmentation. nih.gov

As mentioned in the proliferation section, this compound inhibited ³H-thymidine incorporation in fibrosarcoma cell cultures, indicating a direct effect on tumor cell growth. nih.gov

In breast cancer cells (MDA-MB-231), histamine at high concentrations (10 mM) remarkably decreased cell growth, and this outcome was mimicked by H₂ receptor agonists like this compound, suggesting that the inhibitory effect on proliferation was exerted through the H₂ receptor, among others. researchgate.net

Influence on Osteoclast Differentiation and Formation

In vitro studies have investigated the effect of this compound on osteoclast differentiation and formation, the process by which osteoclasts, cells responsible for bone resorption, develop. In rat bone marrow cultures, stimulation with the selective H₂-receptor agonist this compound significantly induced the formation of tartrate-resistant acid phosphatase-positive multinucleated cells (TRAP-positive MNCs), a marker of osteoclast differentiation. nih.govresearchgate.net This induction was concentration-dependent. researchgate.net For instance, this compound at 0.1 μM increased TRAP-positive MNC formation by 74%, and at 0.3 μM, it caused a 96% increase. researchgate.net These results suggest that histamine is a potent inducer of osteoclast differentiation, at least in part, through the histamine H₂-receptor. nih.gov

| Compound | Concentration (μM) | TRAP-positive MNCs Formation (% of Control) | Significance (vs. Control) | Source |

| Control | - | 100 | - | researchgate.net |

| This compound | 0.1 | 174 | P<0.05 | researchgate.net |

| This compound | 0.3 | 196 | P<0.01 | researchgate.net |

Gastrointestinal Cellular Activity

This compound, as a histamine H₂ receptor agonist, is known for its effects on gastric acid secretion, a key function of gastrointestinal cells. In vitro studies using guinea pig gastric mucosa have explored the effects of this compound and its analogs on gastric secretion. nih.gov This preparation is useful for studying compounds that act directly on oxyntic cells, which produce gastric acid. nih.gov this compound has been described as the most specific H₂-receptors agonist in studies examining the effects of stimulants and inhibitors on acid secretion. nih.gov While the specific details of this compound's direct effects on gastric acid secretion in this in vitro context are linked to comparisons with analogs and the mechanism relative to histamine, the use of this model highlights its relevance to gastrointestinal cellular activity studies. nih.gov

Beyond gastric secretion, the gastrointestinal tract contains various cell types, including immune cells and epithelial cells, which express histamine receptors. nih.govmdpi.com While direct in vitro studies specifically detailing this compound's effects on proliferation or function of all gastrointestinal cell types (other than those related to immune responses or gastric secretion already covered) were not extensively found within the search results, the presence of H₂ receptors in the gastrointestinal tract suggests potential for this compound to influence other cellular activities in this system. nih.govontosight.ai Studies on gastrointestinal cancer cell lines have indicated a role for histamine in tumor development and progression, with histamine-induced cell proliferation potentially mediated via H₂ receptors, as H₂ receptor antagonists induced apoptosis in some colorectal and gastric cancer cell lines in experimental models. nih.gov This indirectly supports the potential for H₂ agonists like this compound to influence the growth of certain gastrointestinal cancer cells in vitro, although direct studies on this compound's effect were not detailed in the provided snippets for this specific point.

Stimulation of Gastric Acid Secretion in Isolated Gastric Mucosa

In vitro studies using isolated gastric mucosa preparations have demonstrated the effect of this compound on gastric acid secretion. Research on guinea pig gastric mucosa "in vitro" has shown that this compound can stimulate acid secretion nih.gov. This preparation is considered useful for studying compounds that act directly on oxyntic cells nih.gov. Analogs of this compound were found to be weakly active as stimulants of H₂ receptors, and when studied as antagonists, they failed to inhibit acid secretion evoked by this compound, which is described as a highly specific H₂-receptors agonist nih.gov.

Studies using isolated gastric glands from rabbit mucosa have also investigated the effect of histamine and related compounds on oxygen consumption, an indicator of secretory activity in oxyntic cells ujms.net. While gastrin itself did not directly stimulate oxygen consumption in this preparation, it did liberate histamine, suggesting a sequential stimulation pathway where gastrin releases histamine, which then acts on oxyntic cells ujms.net. This compound, as a specific H₂-receptor agonist, has been reported to stimulate gastric acid secretion ijpp.com.

Further in vitro studies using isolated gastric fundus from immature rats examined the interference between histamine and endogenous prostaglandins (B1171923) on acid secretion nih.gov. Indomethacin and diclofenac, nonsteroidal antiinflammatory agents, enhanced the acid response to histamine, this compound, and DBcAMP in a dose-dependent manner nih.gov. This enhancement was abolished in a low Ca²⁺ medium nih.gov. These findings suggest that endogenous prostaglandins may negatively modulate the secretory response to histamine and this compound nih.gov.

Neurobiological Effects in Cell Cultures

This compound has been investigated for its neurobiological effects in cell culture settings, particularly concerning its impact on microglial activation.

Impact on Microglial Activation and Morphology

Studies have indicated that this compound, as an H₂ receptor agonist, can influence microglial activation. Research suggests that pharmacological activation of the H₂ receptor-IL-10 signaling pathway can attenuate microglial activation by inhibiting the production of inflammatory factors aginganddisease.org. In one study, this compound was shown to mimic the inhibitory effect of IL-10 on microglial pro-inflammatory cytokine production aginganddisease.org. This compound also mimicked the IL-10-induced reduction in the area density of microglia, their cell bodies, and dendrites in a study using LPS-treated mice aginganddisease.org. In contrast, the H₂ antagonist ranitidine exhibited opposite effects aginganddisease.org.

Further investigation into the mechanisms revealed that the effects of this compound on microglia could be blocked by antagonists for adenylyl cyclase (SQ 22536), PKA (H-89), p38 (SB 203580), and CREB (KG 501) aginganddisease.org. These treatments inhibited the this compound-induced reduction in microglial area density and cellular structures, as well as suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β aginganddisease.org. These findings suggest that histamine inhibits microglial activation and pro-inflammatory cytokine production through the cAMP/PKA/p38β/CREB signaling pathway coupled to the H₂ receptor on microglia aginganddisease.org.

In the context of myelin-autoreactive T cells, this compound, as an H₂R agonist, was found to inhibit the proliferation and IFN-γ production of mouse T cells activated against a myelin peptide in vitro aini.it. This effect was associated with reduced activation of ERK1/2 kinase and increased levels of the cell cycle inhibitor p27Kip-1 aini.it. This compound also reduced spontaneous and chemokine-induced adhesion of autoreactive T cells to ICAM-1 in vitro aini.it.

In Vivo Pharmacological Investigations in Animal Models

Gastrointestinal System Responses

The gastrointestinal system, particularly gastric acid secretion, is a key area where the effects of histamine (B1213489), mediated through H₂ receptors, are well-established. Dimaprit, as an H₂ agonist, has been studied for its ability to stimulate this process in living organisms.

Stimulation of Gastric Acid Secretion in Anesthetized Animal Models

This compound has been shown to stimulate gastric acid secretion in various anesthetized animal models, including rats, cats, and dogs. medchemexpress.comontosight.ai Studies have demonstrated a dose-dependent increase in both total acid output and the volume of gastric secretion following intravenous administration of this compound. researchgate.net For instance, in rhesus monkeys, intravenous infusion of this compound resulted in a dose-dependent increase in total acid output. researchgate.net Similarly, in gastric fistula dogs, this compound competitively stimulated gastric acid secretion. researchgate.net The effect of this compound on gastric secretion is mediated via histamine H₂ receptors, as evidenced by the ability of H₂ receptor antagonists like ranitidine (B14927) and cimetidine (B194882) to inhibit or antagonize this response. researchgate.netmedchemexpress.comnih.gov

Here is a summary of findings on this compound's effect on gastric acid secretion:

| Animal Model | Route of Administration | Observed Effect | Antagonized by |

| Rats | Rapid i.v. injection | Stimulates gastric acid secretion medchemexpress.com | |

| Cats | i.v. | Stimulates gastric acid secretion medchemexpress.com | |

| Dogs | i.v. | Stimulates gastric acid secretion medchemexpress.com | Ranitidine, Cimetidine researchgate.netnih.gov |

| Rhesus Monkeys | i.v. infusion | Dose-dependent increase in total acid output and volume researchgate.net | Ranitidine researchgate.net |

Cardiovascular System Responses

This compound also exerts notable effects on the cardiovascular system in animal models, influencing blood pressure, vascular tone, and cardiac function. nih.gov

Modulation of Systemic Arterial Blood Pressure

Studies in anesthetized animals have shown that this compound typically causes a reduction in systemic arterial blood pressure. medchemexpress.comnih.gov This depressor effect has been observed in various species, including cats, dogs, rats, and rabbits, following either intravenous injection or continuous infusion. nih.gov In cats, intravenous administration of this compound resulted in dose-dependent falls in blood pressure. medchemexpress.com The hypotensive effect of this compound is primarily attributed to a decrease in peripheral vascular resistance. nih.gov Histamine H₂ receptor antagonists, such as metiamide (B374674) and cimetidine, have been shown to antagonize the depressor responses to this compound, indicating the involvement of H₂ receptors in this effect. nih.govnih.gov

Induction of Vasodilatation in Specific Vascular Beds

This compound is known to induce vasodilatation in various vascular beds. medchemexpress.comnih.gov Intra-arterial injections or infusions of this compound have been shown to cause vasodilatation in the femoral vascular bed in cats. medchemexpress.comnih.gov Furthermore, intravenous administration of this compound has been reported to increase blood flow in coronary and gastric vascular beds, accompanied by significant reductions in vascular resistance in these areas. nih.govnih.gov Small reductions in vascular resistance have also been noted in the vascular beds of skeletal muscle, the intestine, and the kidneys. nih.gov This vasodilatory effect is largely mediated through histamine H₂ receptors, as demonstrated by its antagonism by H₂ receptor blockers. nih.govnih.gov Studies in cats have also indicated that intraventricular administration of this compound can cause vasodilatation in deeper vascular beds like the caudate nucleus. ahajournals.org

Here is a summary of observed vasodilatory effects:

| Vascular Bed | Animal Model | Route of Administration | Observed Effect | Antagonized by |

| Femoral | Cats | Intra-arterial injection/infusion medchemexpress.comnih.gov | Vasodilatation | |

| Coronary | Intravenous | Increased blood flow, decreased resistance nih.gov | Metiamide, Cimetidine nih.gov | |

| Gastric Mucosa | Dogs | Intra-arterial infusion nih.gov | Vasodilatation | |

| Gastric | Intravenous | Increased blood flow, decreased resistance nih.gov | Metiamide, Cimetidine nih.gov | |

| Skeletal Muscle | Intravenous | Small reduction in resistance nih.gov | Metiamide, Cimetidine nih.gov | |

| Intestine | Intravenous | Small reduction in resistance nih.gov | Metiamide, Cimetidine nih.gov | |

| Kidneys | Intravenous | Small reduction in resistance nih.gov | Metiamide, Cimetidine nih.gov | |

| Caudate Nucleus (Brain) | Cats | Intraventricular | Vasodilatation | Cimetidine ahajournals.org |

| Rat Hindquarters (resistance vessels) | Rats | In vitro (relevant to in vivo effects) nih.gov | Vasodilatation | Cimetidine nih.gov |

Effects on Cardiac Rhythm and Contractility

The effects of this compound on cardiac rhythm and contractility have also been investigated in animal models. In cats, continuous intravenous infusions of this compound have been reported to lower blood pressure without causing a significant change in heart rate or cardiac output. nih.gov However, other studies in rats indicated that this compound did not modify heart rate at lower doses, but a modest bradycardia was observed at a higher dose. nih.gov

Research using transgenic mouse models overexpressing the human H₂ receptor in the heart has provided further insights. In these models, this compound administration more frequently induced arrhythmias in right atrial preparations compared to wild-type mice. researchgate.netnih.gov This suggests a potential role of H₂ receptor activation in promoting cardiac arrhythmias, particularly in the context of increased H₂ receptor expression. researchgate.netnih.gov While some studies on this compound derivatives like apromidine have shown positive inotropic effects without changing heart rate in guinea pig hearts, the direct effects of this compound on cardiac contractility can vary depending on the species and experimental conditions. frontiersin.org

Modulation of Renal Blood Flow and Excretory Function

This compound has been shown to influence renal blood flow and excretory function in animal models. Intraarterial infusion of this compound in anesthetized dogs resulted in a significant increase in total renal blood flow without affecting systemic arterial pressure. ebm-journal.org This increase in renal blood flow was accompanied by a significant elevation in both absolute and fractional chloride excretion, as well as a marked increase in total solute excretion. ebm-journal.org Notably, glomerular filtration rate (GFR) also significantly increased during this compound infusion in these studies. ebm-journal.org These observed changes in renal function appear to be dependent on the hyperemia induced by this compound. ebm-journal.org Experiments with the H₂ receptor antagonist cimetidine demonstrated that it abolished the renal vascular and excretory responses to this compound, providing evidence that these effects are mediated by histamine H₂ receptors. ebm-journal.org While some studies suggest that histamine's effects on renal blood flow might involve both H₁ and H₂ receptors, this compound, as an H₂ agonist, primarily highlights the H₂ receptor contribution to renal responses. nih.gov

Here is a summary of this compound's effects on renal function:

| Parameter | Animal Model | Route of Administration | Observed Effect | Mediated by |

| Total Renal Blood Flow | Dogs | Intraarterial infusion | Significant increase ebm-journal.org | H₂ receptors ebm-journal.org |

| Systemic Arterial Pressure | Dogs | Intraarterial infusion | No change ebm-journal.org | |

| Absolute Chloride Excretion | Dogs | Intraarterial infusion | Significant elevation ebm-journal.org | H₂ receptors ebm-journal.org |

| Fractional Chloride Excretion | Dogs | Intraarterial infusion | Significant elevation ebm-journal.org | H₂ receptors ebm-journal.org |

| Total Solute Excretion | Dogs | Intraarterial infusion | Marked increase ebm-journal.org | H₂ receptors ebm-journal.org |

| Glomerular Filtration Rate (GFR) | Dogs | Intraarterial infusion | Significant increase ebm-journal.org | H₂ receptors ebm-journal.org |

| Renal Vascular Resistance | Intravenous | Small reduction nih.gov | H₂ receptors nih.gov |

Respiratory System Responses

Inhibition of Induced Bronchoconstriction

Studies in guinea pigs have demonstrated the bronchodilator activity of this compound. Intravenous infusion of this compound in intact guinea pigs reversed bronchoconstriction induced by subcutaneous injection of 2-PEA (2-(2-pyridyl)ethylamine), an H1 receptor agonist. nih.gov Pretreatment with metiamide, a histamine H2 receptor antagonist, diminished the sensitivity to the bronchodilating effects of intravenous this compound in vivo. nih.gov This suggests that this compound's effect on bronchoconstriction in this model is mediated via histamine H2 receptors.

Long-term treatment with this compound in actively sensitized guinea pigs has been shown to reduce reagin-mediated anaphylactic response capacity in vivo. nih.gov This effect was observed in animals immunized to cause antigen-induced bronchial anaphylactic responses mediated mainly by IgE-like antibodies. nih.gov However, acute treatment with a single dose of this compound did not significantly affect the bronchial anaphylactic response. nih.gov

Neuroendocrine and Central Nervous System Responses

Regulation of Basal Thyrotropin (TSH) Secretion

This compound has been shown to influence basal thyrotropin (TSH) secretion in male rats. As a selective H2 receptor agonist, this compound induced a dose-related decrease in serum basal TSH levels. nih.gov This effect was blocked by pretreatment with cimetidine, a histamine H2 receptor blocker, indicating H2 receptor mediation. nih.gov Further in vitro studies adding this compound to the anterior pituitary failed to induce any change in TSH release, suggesting that the inhibitory role of H2 receptors in controlling TSH secretion in male rats is likely located on the median eminence rather than directly on the anterior pituitary. nih.gov

Modulation of Apomorphine-Induced Behaviors

Investigations in rats have explored the effects of this compound on apomorphine-induced behaviors, specifically licking. Intraperitoneal injection of this compound (10 and 15 mg/kg) potentiated apomorphine-induced licking in rats. nih.gov This potentiation effect of this compound was blocked by famotidine, a histamine H2 receptor antagonist. nih.gov These findings suggest that histaminergic mechanisms, potentially involving H2 receptors, are involved in modulating apomorphine-induced licking behavior. nih.gov

Influence on Restraint-Induced Antinociception

Studies in mice have examined this compound's influence on antinociception induced by restraint stress. Restraint for 1 hour induced significant antinociceptive activity in both male and female mice. nih.govnih.gov Prior administration of this compound (6.0 mg/kg s.c. in male mice, 1.5-6.0 mg/kg s.c. in female mice) 15 minutes before restraint enhanced this restraint-induced antinociceptive activity. nih.govnih.gov This enhancement by this compound was antagonized by prior administration of histamine H2 receptor antagonists like cimetidine or zolantidine. nih.govnih.gov

In male mice, naloxone (B1662785), an opioid receptor antagonist, did not affect the antinociception induced by restraint or the potentiating effect of this compound. nih.gov However, in female mice, naloxone given before restraint completely abolished the induction of antinociceptive activity by restraint, and the effects of histamine H2 receptor agonists and antagonists on restraint-induced antinociception were not observed. nih.gov When administered immediately after restraint in female mice, naloxone diminished both the restraint-induced antinociceptive activity and the this compound-induced potentiation. nih.gov These results suggest that the histamine H2 receptor is likely involved in enhancing the intensity of stress in restraint-induced antinociception, thereby altering the observed degree of antinociception. nih.gov The effect of histamine H2 receptor agonists and antagonists on restraint-induced antinociception appears to be dependent on the time of administration and may act by altering the intensity of stress. nih.gov

Metabolic Regulation

While direct studies specifically detailing this compound's comprehensive effects on metabolic regulation in animal models were not extensively found within the search results, some studies provide indirect insights. One study investigating the effects of histamine receptor agonists and antagonists on immobilization stress-induced blood glucose levels in mice found that intracerebroventricular or intrathecal administration of this compound (10 µg) did not affect the elevation of blood glucose level induced by immobilization stress. tandfonline.comtandfonline.com This suggests that central H2 receptors may not play a significant role in this specific aspect of glucose regulation during immobilization stress in mice. tandfonline.comtandfonline.com

Another study on ischemia-reperfusion liver injury in rats mentioned this compound as a histamine H2/H4 receptor agonist that reduced liver injury and suppressed the decrease in liver tissue ATP levels. slideshare.netnih.gov While this touches upon cellular energy metabolism (ATP), it is within the context of injury and not a direct investigation of systemic metabolic regulation like glucose or lipid metabolism in healthy or metabolically challenged states. slideshare.netnih.gov

Role of Spinal Histamine H2 Receptors in Blood Glucose Level Modulation

Studies in D-glucose-fed mice have investigated the potential modulatory roles of spinally located histamine receptors, including the H2 receptor, in the regulation of blood glucose levels. Intrathecal administration of this compound, a histamine H2 receptor agonist, was found to enhance the blood glucose level in this model. nih.govnih.gov This suggests that activation of spinal histamine H2 receptors may play a modulatory role in the upregulation of blood glucose in D-glucose-fed mice. nih.govnih.gov In contrast, intrathecal administration of the histamine H2 receptor antagonist ranitidine did not affect the blood glucose level in this model. nih.govnih.gov

It is important to note that in a different animal model, specifically an immobilization stress model in mice, intrathecal treatment with this compound did not affect the elevation of blood glucose level induced by immobilization stress, suggesting that spinal histamine H2 receptors did not exert a modulatory effect on blood glucose regulation in this particular stress model. tandfonline.comtandfonline.com

Immunological and Inflammatory Disease Models

This compound has been examined in experimental animal models of immunological and inflammatory diseases, demonstrating effects related to the modulation of inflammatory mediators.

Efficacy in Experimental Models of Endotoxin (B1171834) Shock

In experimental models of endotoxin shock in mice, this compound has shown efficacy. nih.govunirioja.esphysiology.org Endotoxin shock, often induced by lipopolysaccharide (LPS), is characterized by a significant increase in pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha). nih.govspringernature.com Oral administration of this compound prior to LPS challenge in Balb/c mice inhibited the increase in plasma TNF-alpha levels. nih.gov This inhibition of TNF-alpha production by this compound was shown to be dose-dependent in mouse peritoneal macrophages and human peripheral blood monocytes stimulated with LPS in vitro. nih.gov The effect of this compound on TNF-alpha production was reversed by cimetidine, a histamine H2 receptor antagonist, suggesting the involvement of the H2 receptor. nih.gov Furthermore, this compound administration increased the survival rate in the endotoxin shock model. nih.gov These findings suggest that activation of histamine H2 receptors can downregulate TNF-alpha production, indicating a potential regulatory role for histamine in pathological conditions where TNF-alpha is significant. nih.gov

Data from a study on the efficacy of this compound in a mouse model of endotoxin shock:

| Treatment Group | Plasma TNF-alpha (U/ml) (1 h post-LPS) | Survival Rate (%) |

| Disease Control (LPS) | 1147 | 8.3 |

| This compound (200 mg/kg) + LPS | ~335 (71% inhibition) | 62.5 |

Note: Plasma TNF-alpha level for this compound + LPS group is calculated based on the reported 71% inhibition of the disease control level.

Amelioration of Liver Injury in Hepatitis Models

This compound has also demonstrated ameliorating effects on liver injury in experimental hepatitis models in mice and rats. nih.govunirioja.esphysiology.orgnih.govdntb.gov.ua In a mouse hepatitis model induced by the co-injection of galactosamine and LPS, oral administration of this compound significantly reduced the increase in plasma TNF-alpha and L-alanine aminotransferase (ALT) activity. nih.gov ALT is an enzyme indicative of liver damage. nih.gov Specifically, this compound administration prior to galactosamine and LPS challenge reduced the increase in plasma TNF-alpha by 99% and L-alanine aminotransferase by 82%. nih.gov

In a rat model of ischemia/reperfusion-induced liver injury, this compound, described as a histamine H2/H4 receptor agonist in this context, suppressed ischemia-induced cytokine release and ameliorated liver damage. nih.gov Transient ischemia in rats led to severe liver damage, indicated by high plasma levels of ALT and aspartate transaminase (AST). nih.gov this compound treatment significantly reduced these enzyme levels and also decreased the infarct size in the liver. nih.gov Liver ischemia also increased interleukin-12 (B1171171) levels, which were depressed by this compound treatment. nih.gov This protective effect of this compound may be linked to its ability to regulate cytokine release during reperfusion. nih.gov

Data from a study on the amelioration of liver injury by this compound:

Mouse Hepatitis Model (Galactosamine + LPS induced) nih.gov:

| Treatment Group | Plasma TNF-alpha (1 h post-challenge) | Plasma ALT (4 h onward post-challenge) |

| Disease Control (Galactosamine+LPS) | Increased | Elevated |

| This compound (200 mg/kg) + Challenge | 99% reduction | 82% reduction |

Rat Ischemia/Reperfusion Liver Injury Model nih.gov:

| Treatment Group | Plasma ALT (24 hr post-reperfusion) | Plasma AST (24 hr post-reperfusion) | Infarct Size | Plasma IL-12 (2-24 hr post-reperfusion) |

| Control (Ischemia/Rep) | 4600 IU/l | 13200 IU/l | 100% | Markedly increased |

| This compound (20 mg/kg) | 55% of control | 46% of control | 50% | 40-64% of control |

Modulation of Anaphylactic Responses

This compound has been observed to modulate anaphylactic responses in animal models. nih.govcaymanchem.com In actively sensitized guinea-pigs, long-term treatment with this compound, a histamine H2-agonist, led to a significantly reduced bronchial anaphylactic response capacity compared to control animals challenged with antigen. nih.gov This effect was observed in animals where the anaphylactic responses were primarily mediated by IgE-like antibodies. nih.gov However, this reduced response capacity was not associated with a decrease in serum levels of IgE-like antibodies; instead, levels of IgG1-antibody were increased in this compound-treated animals. nih.gov The precise mechanism by which this compound reduces reagin-mediated anaphylactic response capacity in this context is not yet fully defined. nih.gov

In a rat model of anaphylaxis induced by A. suum extract, this compound was found to inhibit histamine release from isolated peritoneal mast cells. caymanchem.com This inhibition was not affected by pretreatment with mepyramine (an H1 receptor inverse agonist) or cimetidine (an H2 receptor antagonist), but was restored by thioperamide (B1682323) (an H3-antagonist), suggesting a complex interaction potentially involving H3 receptors in modulating H2 receptor-mediated effects on mast cell histamine release. caymanchem.com

Structure Activity Relationships and Analog Development

Elucidation of Structural Requirements for Histamine (B1213489) H2 Receptor Agonism

Dimaprit was developed as a tool to study histamine receptors, particularly the H2 subtype. nih.govtocris.com It exhibits a high degree of chemical specificity for H2-receptor stimulation, with considerably lower activity at H1 receptors. nih.govresearchgate.net Early research indicated that this compound is a selective, albeit moderately active, H2 agonist, and that significant structural modifications tend to result in a dramatic loss of activity. researchgate.netcapes.gov.br

Chemical comparisons suggest that the protonated dimethylamino group (-N+HMe2) in this compound corresponds to the protonated primary amino group (-N+H3) of histamine. nih.gov The isothiourea group of this compound, capable of 1,3-prototropic tautomerism, is thought to mimic the imidazole (B134444) ring of histamine and may function as a proton transfer agent at H2 receptors. nih.gov Theoretical studies using receptor mapping techniques, including ab initio energy calculations and molecular electrostatic potential calculations (MEPs), have been employed to understand this compound's interaction with the H2 receptor. nih.govacs.orgnih.gov These studies suggest that the isothiourea moiety likely interacts with the H2 receptor through the sulfur and a nitrogen atom, with the sulfur acting as a proton acceptor and the nitrogen as a proton donor. nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues have been crucial in exploring the structural features essential for H2 receptor activity and for modulating receptor selectivity. researchgate.netresearchgate.net

Exploration of the Isothiourea Moiety and its Bioisosteres (e.g., Guanidyl)

The isothiourea group is a key feature of this compound's structure. Bioisosteric replacements of this moiety have been explored to understand their impact on receptor interaction and activity. For instance, the guanidine (B92328) moiety has been investigated as a bioisostere for the isothiourea group. researchgate.netimrpress.com While guanidine-type compounds like impromidine (B1671804) and arpromidine (B9211) are significantly more potent H2 agonists than this compound, the strongly basic nature of the guanidino group (pKa ≈ 13) can lead to poor oral bioavailability and limited central nervous system penetration. imrpress.comuni-regensburg.deuni-regensburg.de The close correspondence in physicochemical properties and pharmacological equivalence in H2 receptor antagonists has led to cyanoguanidine and thiourea (B124793) being described as bioisosteres. researchgate.net

Development of Ring-Closed Analogues (e.g., Thiazole (B1198619) Derivatives)

Ring-closed analogues of this compound have been synthesized to investigate the effect of constrained structures on H2 receptor activity. 2-Amino-5-(2-aminoethyl)thiazoles are considered chemically as ring-closed this compound analogues. researchgate.netresearchgate.net In these analogues, the alkylisothiourea moiety of this compound is replaced by a propylthiazole or propylimidazole structure, similar to impromidine-like H2 agonists. researchgate.netresearchgate.net Quantum chemical calculations on this compound and histamine showed similarities in electron distributions and MEPs, which were extended to rigid analogues like 2-amino-5-(2-aminoethyl)thiazoles. nih.govacs.org Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole), a rigid aromatic analogue and a cyclic analogue of this compound, has shown high H2 receptor selectivity and slightly higher potency than histamine at the guinea pig right atrium. tocris.comuni-regensburg.denih.govacs.org This suggests that for the thiazole series, acceptance of a proton by the thiazole nucleus from the receptor's active site may be sufficient for H2 receptor stimulation, unlike histamine where the imidazole ring mediates proton transfer. nih.govacs.org

Identification of Analogues with Modulated Receptor Selectivity (e.g., H1 Antagonism, H3 Antagonism)

While this compound is considered a selective H2 agonist, studies on its analogues have revealed compounds with modulated selectivity profiles, including activity at H1 and H3 receptors. Some this compound analogues have been synthesized with additional histamine H1-antagonistic activities. researchgate.netresearchgate.net Furthermore, this compound itself has been shown to be a moderate H3 receptor antagonist and a moderate H4 receptor agonist. tocris.com Research based on this compound has also led to the development of novel, potent, and selective non-imidazole histamine H3 receptor antagonists. nih.gov For example, compounds like N-(4-chlorobenzyl)-N-(6-pyrrolidin-1-ylhexyl)guanidine and N-(4-chlorobenzyl)-N-(7-pyrrolidin-1-ylheptyl)guanidine, developed from a this compound-based low-affinity ligand, exhibit high affinity and selectivity for the H3 receptor over H1 and H2 subtypes. nih.gov Studies on northis compound and homothis compound, which have similar affinities for H3 binding sites as this compound, have also contributed to understanding H3 receptor interactions. researchgate.net

Structure-Activity Relationships for Nitric Oxide Synthase Inhibition

Beyond histamine receptors, this compound and its analogues have also been investigated for their effects on nitric oxide synthase (NOS). The structural similarity between this compound and the endogenous NOS substrate L-arginine prompted studies into their NOS inhibitory activity. amanote.comnih.govnih.gov this compound has been shown to inhibit rat brain NOS (nNOS) in a concentration-dependent manner, with an IC50 of 49 ± 14 μM. amanote.comnih.govnih.gov This nNOS inhibitory activity occurs in a similar concentration range as its H2 and H3 receptor activity. nih.govnih.govuclouvain.be